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Introduction
Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of

P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in

cancer.[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively

transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their

intracellular concentration and efficacy.[2][3] Zosuquidar was developed to reverse this

resistance and restore sensitivity to chemotherapy. This technical guide summarizes the early

clinical trial results for Zosuquidar, focusing on its pharmacokinetic and pharmacodynamic

properties, safety, and experimental protocols from Phase I and II studies.

Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar competitively inhibits the binding of substrates to P-glycoprotein, effectively

blocking the efflux of cytotoxic drugs from cancer cells.[4] This leads to an increased

intracellular accumulation and retention of the chemotherapeutic agent, thereby enhancing its

cytotoxic effect. The mechanism of action is specific to P-gp, with minimal inhibition of other

ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant

concentrations.[5]
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Caption: Zosuquidar's Mechanism of P-glycoprotein Inhibition.

Early Phase Clinical Trial Data
Early clinical development of Zosuquidar focused on establishing its safety, determining the

maximum tolerated dose (MTD), and evaluating its pharmacokinetic and pharmacodynamic
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profiles when administered intravenously or orally in combination with various

chemotherapeutic agents.

Pharmacokinetic Profile
A key objective of the early trials was to understand the interaction between Zosuquidar and

co-administered chemotherapies.

Table 1: Pharmacokinetic Effects of Intravenous Zosuquidar on Doxorubicin[1][6]

Zosuquidar Dose Doxorubicin Dose
Change in
Doxorubicin
Clearance

Change in
Doxorubicin AUC

>500 mg (48-h IV

infusion)
60 mg/m² or 75 mg/m² 17-22% decrease 15-25% increase

Table 2: Pharmacokinetic Effects of Oral Zosuquidar on Doxorubicin and Vincristine[7][8]

Zosuquidar Dose Co-administered Drug(s)
Effect on Co-administered
Drug Pharmacokinetics

300 mg/m² (q12h for 4 days) Doxorubicin

No significant effect on

myelosuppression or

pharmacokinetics

500 mg (three doses)
CHOP regimen (including

Doxorubicin and Vincristine)

No significant effect on

doxorubicin pharmacokinetics;

moderate effects on vincristine

pharmacokinetics

Safety and Tolerability
Table 3: Safety and Dose-Limiting Toxicities (DLTs) in Phase I Trials
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Administration
Route

Co-
administered
Drug(s)

Maximum
Administered/
Tolerated Dose

Dose-Limiting
Toxicities

Reference

Intravenous (48-

h infusion)
Doxorubicin

Zosuquidar: 640

mg/m²;

Doxorubicin: 75

mg/m²

No DLT for

Zosuquidar

observed

[1][6]

Oral (q12h for 4

days)
Doxorubicin

Zosuquidar: 300

mg/m²

Neurotoxicity

(cerebellar

dysfunction,

hallucinations,

palinopsia)

[7][9]

Oral (with

CHOP)
CHOP Regimen

Zosuquidar: 500

mg (three doses)

Minimal toxicity,

no enhancement

of CHOP-related

toxicity

[8][10]

Experimental Protocols
The early phase trials of Zosuquidar followed a structured approach to dose escalation and

evaluation of safety and pharmacokinetics.

Phase I Trial Design: Intravenous Zosuquidar with
Doxorubicin
This study aimed to determine the safety, tolerability, and pharmacokinetics of intravenously

administered Zosuquidar in combination with doxorubicin.[1][11]

Patient Population: Patients with advanced malignancies.

Study Design: Cohort-based dose escalation.

Treatment Cycles:
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Cycle 1: Zosuquidar administered alone, followed by doxorubicin 14 days later to assess

the pharmacokinetics of each drug independently.

Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.

Drug Administration:

Zosuquidar: Continuous intravenous infusion over 48 hours.

Doxorubicin: Intravenous infusion over 30 minutes, 24 hours after the start of the

Zosuquidar infusion.

Dose Escalation: Zosuquidar doses were escalated in cohorts of three patients until a

maximum tolerated dose was reached or a protocol-specified maximum exposure was

achieved. Doxorubicin doses were also adjusted during the trial.[1][6]
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Phase I Clinical Trial Workflow for IV Zosuquidar
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Caption: Workflow for a Phase I intravenous Zosuquidar trial.
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Pharmacodynamic and Pharmacokinetic Analysis
Pharmacokinetic Sampling: Blood samples were collected at specified time points to

determine the concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol. A

validated high-performance liquid chromatography (HPLC) method was used for this

analysis.[5]

P-gp Function Assay: To assess the biological activity of Zosuquidar, its effect on P-gp

function in a surrogate cell population was measured. This was commonly done using dual

fluorescence cytometry to measure the efflux of a fluorescent P-gp substrate (like

rhodamine-123) from peripheral blood CD56+ natural killer (NK) cells.[5][7] Inhibition of

efflux, indicated by increased intracellular fluorescence, correlated with higher plasma

concentrations of Zosuquidar.[7]

Conclusion
The early clinical trials of Zosuquidar trihydrochloride established that it could be safely co-

administered with chemotherapy, with manageable toxicities. The intravenous formulation did

not show dose-limiting toxicity at the tested doses, while the oral formulation was limited by

neurotoxicity.[1][7] Pharmacokinetic studies revealed a modest, though generally not clinically

significant, effect on the clearance of co-administered drugs like doxorubicin.[1] Importantly,

these studies demonstrated that biologically effective plasma concentrations of Zosuquidar,

capable of inhibiting P-gp function, could be achieved in patients.[1][7] While a later Phase III

trial in older patients with AML did not show an improvement in outcome, the data from these

early trials provide a comprehensive foundation for understanding the clinical pharmacology of

this potent P-gp inhibitor.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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